Phenyl N-phenylcarbamate

Thermal Dissociation Urethane Chemistry Amine Reactivity

Phenyl N-phenylcarbamate (CAS 4930-03-4), also referred to as phenyl phenylcarbamate or phenyl N-phenylcarbamate, is an organic compound belonging to the carbamate family characterized by a phenyl group attached to the nitrogen atom of the carbamate moiety. It is a crystalline solid with a reported melting point of 136 °C and a dihedral angle of 42.52° between its aromatic rings in the solid state, where intermolecular N—H···O hydrogen bonding forms one-dimensional polymeric chains.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 4930-03-4
Cat. No. B6617370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl N-phenylcarbamate
CAS4930-03-4
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2
InChIInChI=1S/C13H11NO2/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,14,15)
InChIKeyXVNKRRXASPPECQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl N-Phenylcarbamate (CAS 4930-03-4): Core Physicochemical Identity and Research-Grade Procurement Baseline


Phenyl N-phenylcarbamate (CAS 4930-03-4), also referred to as phenyl phenylcarbamate or phenyl N-phenylcarbamate, is an organic compound belonging to the carbamate family characterized by a phenyl group attached to the nitrogen atom of the carbamate moiety [1]. It is a crystalline solid with a reported melting point of 136 °C and a dihedral angle of 42.52° between its aromatic rings in the solid state, where intermolecular N—H···O hydrogen bonding forms one-dimensional polymeric chains [2]. As a versatile scaffold in organic synthesis, it serves as a crucial intermediate for more complex molecules and has been investigated for its reactivity in reactions such as hydrolysis, aminolysis, and cross-coupling .

Why Generic Substitution Fails: Phenyl N-Phenylcarbamate Requires Precise Specification for Reaction Kinetics and Stability


The substitution of phenyl N-phenylcarbamate with generic carbamate analogs without rigorous specification leads to unpredictable outcomes in both synthetic and analytical workflows. Structural variations within the carbamate class exert a profound influence on reaction rates and mechanisms. For instance, the rate of basic hydrolysis is highly dependent on the nature of the N-substituent and the leaving group, with phenyl N-phenylcarbamate exhibiting distinct kinetic behavior compared to N-alkyl or N,N-disubstituted analogs [1]. Furthermore, the compound's thermal dissociation pathway—critical for gas chromatographic analysis and high-temperature reactions—differs fundamentally from that of alkyl N-phenylcarbamates, which are notoriously thermolabile [2]. Procuring the correct, well-characterized compound is essential to ensure reproducibility in kinetic studies, mechanistic investigations, and applications where its specific hydrogen-bonding solid-state architecture [3] may influence formulation or material properties.

Quantitative Differentiation of Phenyl N-Phenylcarbamate (4930-03-4): Head-to-Head Evidence for Scientific Procurement


Thermal Dissociation in Amine Solution: Lower Temperature Lability vs. Alkyl N-Phenylcarbamates

Phenyl N-phenylcarbamate exhibits a markedly different thermal dissociation profile in the presence of amines compared to its N-phenyl-alkyl carbamate analogs. Unlike N-phenyl-alkyl carbamates, phenyl N-phenylcarbamate dissociates into its component compounds in the presence of an equimolar amount of an amine at a lower temperature. This differential behavior is critical for experimental design in urethane chemistry [1].

Thermal Dissociation Urethane Chemistry Amine Reactivity Kinetics

Alkaline Hydrolysis Kinetics: Bimolecular Rate Constant and E1cB Mechanism Confirmation

The alkaline hydrolysis of phenyl N-phenylcarbamate (unsubstituted phenyl ester) proceeds via an E1cB mechanism with a rate constant proportional to hydroxide ion concentration up to pH 12. The Hammett sensitivity (ρ) of 2.86 and the requirement of σ– values for substituent fitting provide a quantitative benchmark for predicting the reactivity of analogs [1].

Hydrolysis Kinetics Reaction Mechanism Physical Organic Chemistry E1cB

Basic Hydrolysis Rate Order in Aqueous vs. Micellar Environment

In aqueous solution (pH 11.2, 10 °C), the relative hydrolysis rate of phenyl N-phenylcarbamate (I) ranks after compound V and before compound IV among a series of carbamates. Crucially, in a micellar environment (CTAB), the rate order completely reverses, with compound I ranking third fastest. The catalytic effect of CTAB micelles accelerates the reaction by 6-570 times [1].

Micellar Catalysis Hydrolysis Kinetics Surfactant Systems Carbamate Stability

Crystal Structure: Defined Dihedral Angle and Hydrogen-Bonded Polymeric Chains

Single-crystal X-ray diffraction reveals that the aromatic rings in phenyl N-phenylcarbamate are oriented at a dihedral angle of 42.52(12)°. The crystal structure is stabilized by intermolecular N—H···O hydrogen bonds, forming infinite one-dimensional polymeric chains along the a axis, with additional C—H···π interactions [1].

Crystallography Solid-State Chemistry Hydrogen Bonding Polymorphism

Aminolysis Mechanism: Energetic Preference for Isocyanate Intermediate Pathway

A combined theoretical and experimental study on the aminolysis of phenyl N-phenylcarbamate revealed that the reaction pathway through an isocyanate intermediate (E1cB) is energetically favored over concerted or tetrahedral intermediate pathways. This was confirmed by IR spectroscopy and is supported by reactivity indices such as electrostatic potential at nuclei (EPN) and NBO charges, which correlate with experimental kinetic constants [1].

Reaction Mechanism Aminolysis Computational Chemistry Isocyanate Intermediate

Validated Research and Industrial Applications for Phenyl N-Phenylcarbamate (CAS 4930-03-4)


Mechanistic Probe in Physical Organic Chemistry

Phenyl N-phenylcarbamate is an ideal substrate for investigating E1cB and isocyanate-intermediate mechanisms in hydrolysis and aminolysis reactions. Its well-characterized kinetics and theoretical reactivity indices provide a benchmark for studying structure-reactivity relationships and substituent effects [1][2].

Model Compound for Micellar Catalysis Studies

The compound's distinct hydrolysis rate order in aqueous versus micellar environments makes it a valuable model substrate for studying the effects of surfactant aggregates on reaction kinetics. It can be used to probe substrate localization and the catalytic efficiency of micellar systems [3].

Reference Material for Solid-State Characterization

With its fully solved crystal structure, including precise hydrogen-bonding motifs and unit cell parameters, phenyl N-phenylcarbamate serves as a reliable reference standard for calibrating powder X-ray diffraction instruments and validating computational solid-state models [4].

Thermal Stability Benchmark in Urethane Chemistry

Its defined thermal dissociation behavior in the presence of amines provides a comparative benchmark for assessing the thermal stability of other urethane and carbamate derivatives, which is relevant for polymer chemistry and materials science applications [5].

Quote Request

Request a Quote for Phenyl N-phenylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.